molecular formula C9H10N2OS B15261871 3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide

3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide

Cat. No.: B15261871
M. Wt: 194.26 g/mol
InChI Key: WKDFJFLANYTRLG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide is a heterocyclic compound with a molecular formula of C9H10N2OS. It is characterized by a benzoxazine ring fused with a carbothioamide group.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
  • 3,4-Dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester
  • 3,4-Dihydro-2H-1,4-benzoxazine-2-acetates

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carbothioamide

InChI

InChI=1S/C9H10N2OS/c10-9(13)6-1-2-8-7(5-6)11-3-4-12-8/h1-2,5,11H,3-4H2,(H2,10,13)

InChI Key

WKDFJFLANYTRLG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C(=S)N

Origin of Product

United States

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